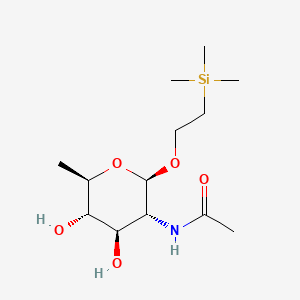
N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a trimethylsilyl group, and an acetamide group
Méthodes De Préparation
The synthesis of N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide involves several steps. The synthetic route typically starts with the preparation of the tetrahydro-2H-pyran ring, followed by the introduction of the hydroxyl groups and the trimethylsilyl group. The final step involves the addition of the acetamide group. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Analyse Des Réactions Chimiques
N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the acetamide group play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The trimethylsilyl group enhances the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide can be compared with other similar compounds, such as:
N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide: This compound has an additional hydroxymethyl group, which may alter its chemical and biological properties.
N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide: This compound has a similar structure but lacks the methyl group, which may affect its reactivity and applications.
Propriétés
Formule moléculaire |
C13H27NO5Si |
|---|---|
Poids moléculaire |
305.44 g/mol |
Nom IUPAC |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-methyl-2-(2-trimethylsilylethoxy)oxan-3-yl]acetamide |
InChI |
InChI=1S/C13H27NO5Si/c1-8-11(16)12(17)10(14-9(2)15)13(19-8)18-6-7-20(3,4)5/h8,10-13,16-17H,6-7H2,1-5H3,(H,14,15)/t8-,10-,11-,12-,13-/m1/s1 |
Clé InChI |
GHXXFVIPCIQJNW-JOLIMNQDSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC[Si](C)(C)C)NC(=O)C)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC[Si](C)(C)C)NC(=O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841036.png)
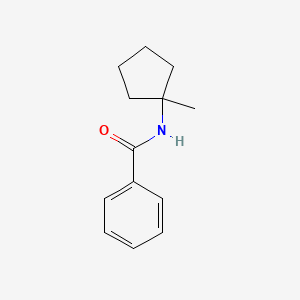
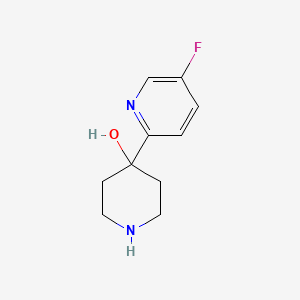
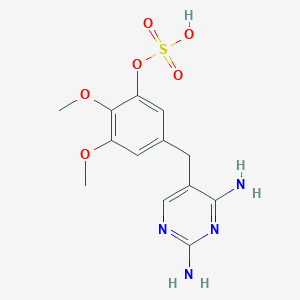
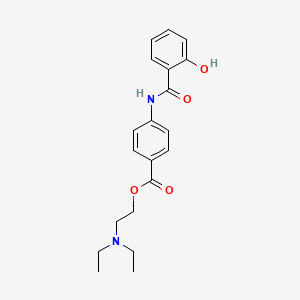
![7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride](/img/structure/B13841048.png)
![(2S,3R,4S,5S,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13841051.png)
![[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13841052.png)
![Methyl 2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-1-ynyl]phenyl]propanoate](/img/structure/B13841055.png)
![(2S,8R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5lambda6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide](/img/structure/B13841057.png)
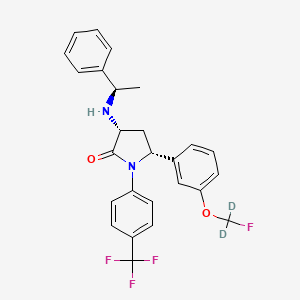
![3-Hydroxy-1-[[5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl]-4,5-bis(hydroxymethyl)-2-methyl Pyridinium chloride HCl](/img/structure/B13841079.png)
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13841093.png)
